molecular formula C8H12ClN B1407577 (1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride CAS No. 34668-52-5

(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride

Cat. No. B1407577
CAS RN: 34668-52-5
M. Wt: 157.64 g/mol
InChI Key: YUMUZUGVHYEVMJ-KZYPOYLOSA-N
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Description

(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride, also known as 9-Bicyclo[3.3.1]nonane-2,6-dione hydrochloride, is a bicyclic organic compound that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a colorless crystalline solid that is soluble in water and organic solvents. 9-Bicyclo[3.3.1]nonane-2,6-dione hydrochloride has been used as an intermediate for the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and surfactants. Additionally, it has been used as a catalyst in organic reactions, as a chelating agent, and in the preparation of organometallic compounds.

Scientific Research Applications

Synthesis and Chemical Properties

Compounds related to "(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride" have been extensively studied for their unique chemical properties and synthesis methods. For instance, the synthesis of optically active 9-oxabicyclo[3.3.1]nona-2,6-diene derivatives has been achieved with high enantio- and diastereoselectivity, starting from optically active cyclooctene derivatives prepared via enzymatic procedures (Takahashi et al., 2000). Such compounds have potential applications as cycloocta-1,5-diene equivalents in synthetic chemistry.

Catalysis and Material Science

In the realm of catalysis and material science, derivatives of 9-azabicyclo[3.3.1]nona-2,6-diene have been utilized in novel synthetic pathways. For example, cobalt(I)-catalyzed [6π + 2π] cycloaddition reactions have been employed to synthesize heterofunctional 9-azabicyclo[4.2.1]nonadi(tri)enes, which contain a cholesterol fragment and demonstrate promising applications in material science due to their unique structural features (Kadikova et al., 2021).

properties

IUPAC Name

(1R,5R)-9-azabicyclo[3.3.1]nona-2,6-diene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-3-7-5-2-6-8(4-1)9-7;/h1-3,6-9H,4-5H2;1H/t7-,8+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMUZUGVHYEVMJ-KZYPOYLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2CC=CC1N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2CC=C[C@@H]1N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride
Reactant of Route 2
(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride
Reactant of Route 3
(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride
Reactant of Route 4
(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride
Reactant of Route 5
(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride
Reactant of Route 6
(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride

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